molecular formula C10H12N2O2 B14290448 3-Oxo-N-[(pyridin-2-yl)methyl]butanamide CAS No. 115064-49-8

3-Oxo-N-[(pyridin-2-yl)methyl]butanamide

Cat. No.: B14290448
CAS No.: 115064-49-8
M. Wt: 192.21 g/mol
InChI Key: UVXCXLOTBZOCHF-UHFFFAOYSA-N
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Description

3-Oxo-N-[(pyridin-2-yl)methyl]butanamide (CAS 1657-28-9) is a β-ketoamide derivative featuring a pyridin-2-ylmethyl substituent. Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol . The compound is synthesized via reactions of β-ketoesters or diketene with 2-(aminomethyl)pyridine, serving as a precursor for heterocyclic compounds . Key applications include its role in medicinal chemistry, particularly in anticancer research, where its iron(III) complex demonstrated tumor regression in mice via apoptosis induction .

Properties

CAS No.

115064-49-8

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-oxo-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C10H12N2O2/c1-8(13)6-10(14)12-7-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3,(H,12,14)

InChI Key

UVXCXLOTBZOCHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-N-[(pyridin-2-yl)methyl]butanamide can be achieved through several methods. One common approach involves the reaction of 2-acetylpyridine with dimethyl carbonate in the presence of sodium hydride as a base. The reaction is typically carried out in cyclohexane under reflux conditions . Another method involves the use of picolinic acid and 1,1’-carbonyldiimidazole in tetrahydrofuran, followed by the addition of magnesium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and availability of reagents. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-N-[(pyridin-2-yl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Oxo-N-[(pyridin-2-yl)methyl]butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Oxo-N-[(pyridin-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-Oxo-N-[(pyridin-2-yl)methyl]butanamide with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) logP Key Features
This compound Pyridin-2-ylmethyl C₉H₁₀N₂O₂ 178.19 ~2.94* Moderate lipophilicity, antitumor potential
3-Oxo-N-(thiazol-2-yl)butanamide Thiazol-2-yl C₇H₈N₂O₂S 184.22 1.32 COX-1/2 inhibition (IC₅₀ = 1.00–6.34 µM)
3-Oxo-N-(4-phenylbutan-2-yl)butanamide 4-Phenylbutan-2-yl C₁₄H₁₉NO₂ 233.31 3.45 Higher lipophilicity, limited bioactivity data
3-Oxo-N-[2-(trifluoromethyl)phenyl]butanamide 2-(Trifluoromethyl)phenyl C₁₁H₁₀F₃NO₂ 245.20 3.12 Enhanced metabolic stability

*Estimated from analog data in .

Key Observations :

  • Pyridin-2-ylmethyl vs. Thiazol-2-yl : The thiazole analog exhibits stronger COX-2 inhibition (IC₅₀ = 0.09–0.71 µM) compared to the pyridine derivative, likely due to sulfur’s electron-withdrawing effects enhancing enzyme binding .
Enzyme Inhibition
  • PDE5 Inhibition: Pyridine-based 2-aminothiazole analogs (e.g., compound 5) showed 100% PDE5 inhibition, comparable to sildenafil, due to electrostatic similarity in docking studies .
  • Antimicrobial Activity : Pyridine derivatives of 3-oxobutanamide exhibited moderate activity, while thiazole analogs were more potent, highlighting substituent-dependent efficacy .

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